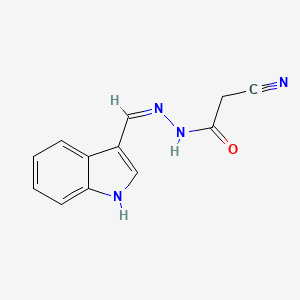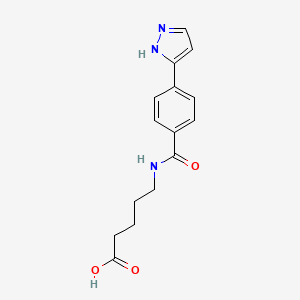
(3R,4S)-4-aminothiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-Aminotetrahydrothiophen-3-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and an amino group at the 4-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Aminotetrahydrothiophen-3-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. For example, the reduction of a 4-keto-tetrahydrothiophene derivative using a chiral borane reagent can yield the desired (3R,4S) configuration .
Industrial Production Methods
Industrial production of (3R,4S)-4-Aminotetrahydrothiophen-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Aminotetrahydrothiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form tetrahydrothiophene derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (3R,4S)-4-Aminotetrahydrothiophen-3-ol can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted tetrahydrothiophene compounds.
Scientific Research Applications
(3R,4S)-4-Aminotetrahydrothiophen-3-ol has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Aminotetrahydrothiophen-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the tetrahydrothiophene ring can participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: This compound shares a similar chiral center and is used in the synthesis of biologically active molecules.
3,4-Dihydroxy-3-methyl-2-pentanone: Another chiral compound with similar stereochemistry, used in plant biology research.
Uniqueness
(3R,4S)-4-Aminotetrahydrothiophen-3-ol is unique due to its sulfur-containing heterocycle, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific functionalities.
Properties
Molecular Formula |
C4H9NOS |
|---|---|
Molecular Weight |
119.19 g/mol |
IUPAC Name |
(3R,4S)-4-aminothiolan-3-ol |
InChI |
InChI=1S/C4H9NOS/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m1/s1 |
InChI Key |
LNYNSKJTNYTLNL-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CS1)O)N |
Canonical SMILES |
C1C(C(CS1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712459.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B11712474.png)
![7-Butyl-3-methyl-8-[(2E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11712482.png)


![2-phenyl-5H-[1]benzofuro[3,2-c]carbazole](/img/structure/B11712495.png)


![N'-[(E)-(4-ethoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11712516.png)


![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B11712523.png)

![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dibromophenol](/img/structure/B11712539.png)
